molecular formula C16H16ClNO2S B5197710 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide

Cat. No. B5197710
M. Wt: 321.8 g/mol
InChI Key: SBELNODGLFTPMD-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide, also known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research due to its ability to modulate the activity of mGluR5, which has been implicated in a variety of neurological and psychiatric disorders.

Mechanism of Action

As a selective antagonist of mGluR5, 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 binds to the receptor and prevents its activation by glutamate, a neurotransmitter that is involved in many brain functions. By blocking mGluR5 activity, 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 can modulate the release of other neurotransmitters and affect various signaling pathways in the brain.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. For example, it has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 in lab experiments is its selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation is that 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 has relatively low potency compared to other mGluR5 antagonists, which can make it difficult to achieve the desired effects at lower doses.

Future Directions

There are many potential future directions for research involving 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 and mGluR5. For example, studies could investigate the effects of mGluR5 antagonism on other brain regions and neurotransmitter systems, or explore the potential therapeutic applications of mGluR5 antagonists in neurological and psychiatric disorders. Additionally, researchers could develop more potent and selective mGluR5 antagonists that could be used in a wider range of experiments.

Synthesis Methods

2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylphenol with 3-methylthiophenol to form the intermediate 2-(4-chloro-2-methylphenoxy)-N-(3-methylthiophenyl)acetamide. This intermediate is then reacted with acetic anhydride to yield the final product, 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes. For example, studies have shown that mGluR5 activation is involved in the regulation of synaptic plasticity, learning and memory, and drug addiction. 2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide 7930 has been used to investigate the effects of mGluR5 antagonism on these processes.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-11-8-12(17)6-7-15(11)20-10-16(19)18-13-4-3-5-14(9-13)21-2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBELNODGLFTPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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